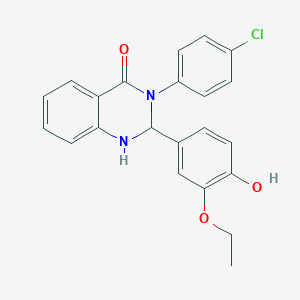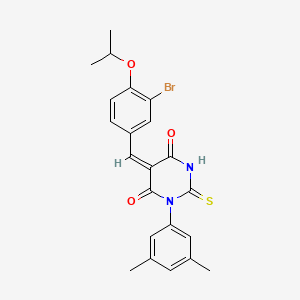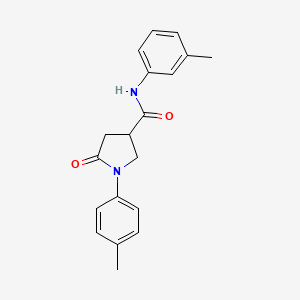
(1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol is a chemical compound that belongs to the family of imidazoles. This compound has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol involves the inhibition of diacylglycerol acyltransferase (DGAT). DGAT is an enzyme that catalyzes the final step in the synthesis of triglycerides. By inhibiting DGAT, (1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol reduces the synthesis of triglycerides, which may lead to a reduction in body weight and improved metabolic health.
Biochemical and Physiological Effects:
Studies have shown that (1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol can reduce body weight and improve metabolic health in animal models. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol in lab experiments is its specificity for DGAT inhibition. This makes it a useful tool for studying the role of DGAT in metabolic disorders. However, one limitation is that it may have off-target effects, which could confound the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol. One direction is to further investigate its potential as a treatment for obesity and related metabolic disorders. Another direction is to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential off-target effects.
Synthesemethoden
The synthesis of (1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol involves the reaction of 1-ethyl-2-bromoimidazole with 4-isopropylbenzylmagnesium chloride. The reaction is carried out in anhydrous conditions and requires the use of a catalyst such as palladium.
Wissenschaftliche Forschungsanwendungen
(1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol has potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme diacylglycerol acyltransferase (DGAT), which is involved in the synthesis of triglycerides. This makes it a potential candidate for the treatment of obesity and related metabolic disorders. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(1-ethylimidazol-2-yl)-(4-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-17-10-9-16-15(17)14(18)13-7-5-12(6-8-13)11(2)3/h5-11,14,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAZDENZXLPOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=CC=C(C=C2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-imidazol-2-yl)[4-(propan-2-yl)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)
![11-(4-hydroxy-3-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5214185.png)
![methyl 4-(4-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5214189.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5214215.png)


![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5214243.png)
![3-(2,3-dihydroxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5214255.png)


![3-[3-(2-chloro-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5214270.png)
